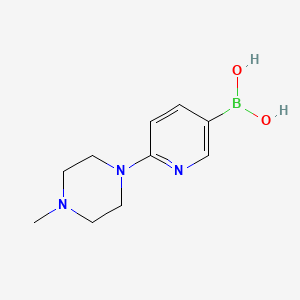

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[6-(4-methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16BN3O2/c1-13-4-6-14(7-5-13)10-3-2-9(8-12-10)11(15)16/h2-3,8,15-16H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGZOCDXCJWHNQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)N2CCN(CC2)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16BN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694403 | |

| Record name | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936353-84-3 | |

| Record name | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid chemical properties

An In-depth Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Synthesis, Reactivity, and Applications in Drug Discovery

Introduction: The Strategic Value of Heterocyclic Boronic Acids

In the landscape of modern medicinal chemistry, heterocyclic boronic acids are indispensable tools. Their unique combination of stability, versatile reactivity, and relatively low toxicity has established them as premier building blocks for constructing complex molecular architectures.[1] Among these, pyridine-based boronic acids are particularly significant due to the prevalence of the pyridine scaffold in a vast array of pharmaceuticals. The nitrogen atom of the pyridine ring not only influences the molecule's electronic properties and reactivity but also serves as a key hydrogen bond acceptor, crucial for molecular recognition at biological targets.

This guide focuses on This compound , a specialized reagent that combines the utility of a pyridyl boronic acid with the frequently employed 4-methylpiperazine moiety. This latter group is a common feature in many CNS-active agents and kinase inhibitors, often enhancing solubility and modulating pharmacokinetic properties. The strategic placement of the boronic acid at the 3-position and the piperazine at the 6-position creates a versatile building block for introducing this valuable pharmacophore into target molecules, primarily through palladium-catalyzed cross-coupling reactions.

This document serves as a technical resource for researchers and drug development professionals, providing in-depth information on the chemical properties, synthesis, handling, and core applications of this important synthetic intermediate.

Physicochemical and Structural Properties

This compound is typically supplied as a white to off-white solid.[2] Its structure features a boronic acid group (-B(OH)₂) ortho to the pyridine nitrogen and a 4-methylpiperazine substituent at the para-position relative to the boronic acid. This arrangement dictates its reactivity and physical characteristics.

Table 1: Core Chemical Properties

| Property | Value | Source(s) |

| CAS Number | 936353-84-3 | [3][4][5] |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [3][6][7] |

| Molecular Weight | 221.06 g/mol | [3][6] |

| Appearance | White to off-white solid | [2] |

| Boiling Point | 432.5 ± 55.0 °C (Predicted) | [2] |

| Density | 1.25 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 4.42 ± 0.18 (Predicted) | [2] |

| InChI Key | Ygzocdxcjwhnqn-uhfffaoysa-n | [3] |

Synthesis: A Methodological Approach

The synthesis of pyridinylboronic acids is a well-established field, with several reliable methods available. The most common and scalable approach for a molecule like this compound involves a lithium-halogen exchange reaction on a suitable bromopyridine precursor, followed by quenching with a borate ester.[8]

The logical precursor for this synthesis is 5-bromo-2-(4-methylpiperazin-1-yl)pyridine . This starting material can be prepared via nucleophilic aromatic substitution of a dihalopyridine (e.g., 2,5-dibromopyridine) with 1-methylpiperazine. The subsequent borylation capitalizes on the much faster rate of lithium-halogen exchange compared to the reaction between the organolithium reagent and the borate ester, allowing the reaction to proceed efficiently even at moderately low temperatures.[8]

Diagram: Proposed Synthetic Workflow

Caption: Proposed synthesis of the title compound via lithium-halogen exchange.

Experimental Protocol: Synthesis

This protocol is a representative example based on established procedures for analogous pyridine boronic acids and should be adapted and optimized.[8][9]

-

Preparation: To a flame-dried, three-necked flask equipped with a magnetic stirrer, temperature probe, and nitrogen inlet, add 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (1.0 equiv) and triisopropyl borate (1.2 equiv).

-

Solvation and Cooling: Add anhydrous tetrahydrofuran (THF) and toluene (e.g., a 1:4 v/v mixture) to dissolve the reactants under a positive pressure of nitrogen. Cool the mixture to between -40°C and -78°C using a dry ice/acetone bath.

-

Causality: The low temperature is critical to prevent side reactions, such as the n-BuLi reacting with the solvent or the generated lithiopyridine intermediate undergoing decomposition. Toluene is often used to allow for higher reaction temperatures compared to pure THF if needed.[8]

-

-

Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via a syringe pump over 1 hour, ensuring the internal temperature does not rise significantly.

-

Causality: The slow addition maintains control over the exothermic reaction and ensures the n-BuLi reacts preferentially with the bromopyridine in the presence of the less reactive borate ester.[8]

-

-

Reaction: Stir the mixture at the low temperature for an additional 30-60 minutes after the addition is complete to ensure full formation of the lithiated intermediate and its subsequent reaction with the borate.

-

Quenching and Hydrolysis: Slowly warm the reaction to room temperature. Quench the reaction by carefully adding 2 M hydrochloric acid. The boronic acid may precipitate as its hydrochloride salt.

-

Workup and Purification: Adjust the pH of the aqueous layer to be slightly basic to liberate the free boronic acid, if necessary. Extract the product with a suitable organic solvent. The crude product can be purified by recrystallization from a solvent system like ethanol/water or by column chromatography. The final product should be dried under vacuum.

Core Reactivity and Application: The Suzuki-Miyaura Coupling

The primary utility of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction.[10] This palladium-catalyzed reaction forms a carbon-carbon bond between the pyridine ring of the boronic acid and an aryl, heteroaryl, or vinyl halide/triflate, providing a powerful and modular method for synthesizing complex biaryl structures.[11][12]

The reaction is highly valued in drug discovery for its broad functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of coupling partners.[13]

Diagram: The Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general methodology for coupling the title boronic acid with an aryl bromide.

-

Reagent Setup: In a reaction vessel, combine this compound (1.2 equiv), the aryl bromide (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1-5 mol%), and a base.

-

Causality: An excess of the boronic acid is often used to drive the reaction to completion. The choice of catalyst and ligand is critical and depends on the steric and electronic properties of the coupling partners.

-

-

Base and Solvent: Add an aqueous solution of a base, such as 2 M sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (3.0 equiv), followed by an organic solvent like 1,4-dioxane or toluene to create a biphasic mixture.

-

Trustworthiness: The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate complex ([R-B(OH)₃]⁻), which facilitates the transfer of the organic group to the palladium center.[10]

-

-

Reaction Conditions: De-gas the reaction mixture by bubbling nitrogen or argon through it for 10-15 minutes. Heat the mixture with vigorous stirring to a temperature between 80-110°C. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

As with any laboratory chemical, this compound should be handled with appropriate care. While specific toxicity data is not widely available, data from analogous pyridine boronic acids suggest potential hazards.[14][15]

Table 2: Safety and Handling Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Wear safety glasses/goggles, nitrile gloves, and a lab coat. | To prevent skin and eye irritation from contact with the solid powder.[15] |

| Handling | Use in a well-ventilated area or a chemical fume hood. Avoid creating dust. | To prevent inhalation of airborne particles, which may cause respiratory irritation.[14][15] |

| Storage | Store in a tightly sealed container under an inert gas (argon or nitrogen) at 2-8°C. | Boronic acids can be sensitive to air and moisture. Cool, dry, and inert conditions prevent degradation, such as the formation of anhydride boroxines.[2] |

| In case of Exposure | Eyes: Rinse cautiously with water for several minutes.[14] Skin: Wash with plenty of soap and water.[14] Inhalation: Move to fresh air.[14] Seek medical attention if irritation persists. | Standard first-aid procedures for chemical exposure. |

| Disposal | Dispose of waste in accordance with local, regional, and national regulations. | To ensure environmental safety and regulatory compliance.[14] |

Conclusion

This compound is a high-value, strategically designed building block for drug discovery and organic synthesis. Its chemical architecture allows for the efficient introduction of the medicinally relevant 2-(4-methylpiperazin-1-yl)pyridine scaffold into a wide range of molecules. A firm understanding of its synthesis, its reactivity in the Suzuki-Miyaura coupling, and proper handling procedures enables researchers to effectively leverage this reagent in the development of novel chemical entities. The methodologies outlined in this guide provide a robust framework for its practical application in the laboratory.

References

- 1. mdpi.com [mdpi.com]

- 2. [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID | 936353-84-3 [amp.chemicalbook.com]

- 3. [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID [cymitquimica.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 6. [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid hydro… [cymitquimica.com]

- 7. PubChemLite - this compound (C10H16BN3O2) [pubchemlite.lcsb.uni.lu]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Pyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. researchgate.net [researchgate.net]

- 13. Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. aksci.com [aksci.com]

An In-depth Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 936353-84-3[1]

Foreword: The Strategic Importance of Heterocyclic Boronic Acids in Modern Medicinal Chemistry

The ascent of boronic acids and their derivatives as indispensable tools in contemporary drug discovery is a testament to their remarkable versatility and synthetic utility.[2] Among these, heterocyclic boronic acids, particularly those incorporating the pyridine scaffold, have garnered significant attention for their role in the synthesis of complex molecular architectures with profound biological activities. This guide provides a comprehensive technical overview of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, a key building block in the medicinal chemist's arsenal. We will delve into its synthesis, physicochemical properties, and strategic applications, with a focus on empowering researchers to leverage this valuable reagent in the pursuit of novel therapeutics.

Physicochemical Properties and Structural Elucidation

This compound is a solid at room temperature with the molecular formula C10H16BN3O2 and a molecular weight of approximately 221.06 g/mol .[1]

| Property | Value | Source |

| CAS Number | 936353-84-3 | [1] |

| Molecular Formula | C10H16BN3O2 | [1] |

| Molecular Weight | 221.0639 | [1] |

| Appearance | Solid | [1] |

| Purity | Typically ≥96% | [1] |

Structural Formula:

Caption: Chemical structure of this compound.

Synthesis of this compound: A Methodological Deep Dive

The synthesis of pyridinylboronic acids is a well-established field, with several robust methods available to the synthetic chemist. A common and effective strategy involves the metal-halogen exchange of a corresponding halopyridine followed by borylation. Drawing from a reliable protocol for the synthesis of 3-pyridylboronic acid published in Organic Syntheses, we can extrapolate a detailed, self-validating protocol for the preparation of the title compound.[3]

Conceptual Workflow:

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol:

Materials:

-

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

Anhydrous Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Sodium chloride (NaCl)

-

Ethyl acetate

-

Magnesium sulfate (MgSO4)

-

Dry ice/acetone bath

-

Nitrogen or Argon atmosphere setup

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel is charged with 5-Bromo-2-(4-methylpiperazin-1-yl)pyridine and anhydrous THF under a nitrogen atmosphere.

-

Cooling: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath.

-

Lithiation: n-Butyllithium (1.1 equivalents) is added dropwise via the dropping funnel, maintaining the temperature below -70 °C. The reaction is stirred at this temperature for 1 hour.

-

Borylation: Triisopropyl borate (1.2 equivalents) is added dropwise, again keeping the temperature below -70 °C. The mixture is stirred at -78 °C for an additional 2 hours and then allowed to warm to room temperature overnight.

-

Quenching and Hydrolysis: The reaction is carefully quenched by the slow addition of aqueous HCl at 0 °C. The mixture is then stirred at room temperature for 1 hour to ensure complete hydrolysis of the borate ester.

-

pH Adjustment and Extraction: The pH of the aqueous layer is carefully adjusted to approximately 7.5 with aqueous NaOH, at which point the boronic acid may precipitate. The aqueous layer is saturated with NaCl and extracted multiple times with ethyl acetate.

-

Drying and Concentration: The combined organic layers are dried over anhydrous MgSO4, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., acetonitrile/water or ethanol/hexanes) to afford the pure this compound.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: Organolithium reagents like n-BuLi are extremely reactive towards water. The use of flame-dried glassware and anhydrous solvents is critical to prevent quenching of the reagent and ensure efficient lithiation.

-

Low Temperature (-78 °C): The lithiation of pyridines can be unselective at higher temperatures, leading to side reactions. Maintaining a low temperature throughout the addition of n-BuLi and the borate ester is crucial for achieving high regioselectivity and yield.

-

pH Adjustment: The solubility of boronic acids is highly pH-dependent. Adjusting the pH to the isoelectric point (around 7.5 for many pyridinylboronic acids) minimizes their solubility in the aqueous phase, facilitating precipitation and extraction.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The primary utility of this compound lies in its application as a coupling partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[4] This reaction is a powerful method for the formation of carbon-carbon bonds, particularly for constructing biaryl and hetero-biaryl scaffolds, which are prevalent in many kinase inhibitors and other drug molecules.[5]

Generalized Suzuki-Miyaura Coupling Scheme:

Caption: Generalized Suzuki-Miyaura cross-coupling reaction.

Key Mechanistic Steps:

The catalytic cycle of the Suzuki-Miyaura coupling is a well-studied process involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl or heteroaryl halide (Ar-X) to form a Pd(II) intermediate.

-

Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst.

A Representative Experimental Protocol for Suzuki-Miyaura Coupling:

Materials:

-

This compound

-

Aryl or heteroaryl halide (e.g., a brominated scaffold of a kinase inhibitor)

-

Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

-

Base (e.g., K2CO3, Cs2CO3, or Na2CO3)

-

Solvent (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol)

Procedure:

-

Reaction Setup: To a reaction vessel is added the aryl halide, this compound (1.2-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

Solvent Addition and Degassing: The solvent mixture is added, and the reaction mixture is thoroughly degassed by bubbling with nitrogen or argon for 15-30 minutes, or by several freeze-pump-thaw cycles. This is crucial to remove oxygen, which can deactivate the palladium catalyst.

-

Heating: The reaction is heated to the desired temperature (typically 80-110 °C) and stirred until completion, as monitored by TLC or LC-MS.

-

Work-up: Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous MgSO4, and concentrated. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Applications in the Synthesis of Kinase Inhibitors

The 6-(4-methylpiperazin-1-yl)pyridine moiety is a privileged scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This is due to the ability of the piperazine nitrogen to form crucial hydrogen bond interactions with the hinge region of the kinase active site, while the pyridine ring can engage in various other interactions. Consequently, this compound serves as a key building block for the synthesis of numerous kinase inhibitors.

While a direct synthesis of a marketed drug using this specific boronic acid may not be publicly disclosed in full detail, its structural motif is present in several potent kinase inhibitors. For instance, the synthesis of various 1,2,6-thiadiazinone kinase inhibitors has been reported to utilize Suzuki couplings with related pyridinylboronic acids to install key pharmacophoric elements.[5] The general synthetic strategies employed in these cases are directly applicable to this compound.

Stability, Solubility, and Handling

Proper handling and storage of boronic acids are paramount to ensure their reactivity and purity. Boronic acids are susceptible to dehydration to form boroxines, and the carbon-boron bond can be cleaved under certain conditions.

Storage: It is recommended to store this compound in a cool, dry place under an inert atmosphere (nitrogen or argon) to minimize degradation.

Solubility: Pyridinylboronic acids generally exhibit good solubility in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Their solubility in water is pH-dependent.

Handling: As with all chemicals, appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn when handling this compound.

Conclusion: A Versatile Building Block for Future Drug Discovery

This compound is a valuable and versatile building block for medicinal chemists engaged in the synthesis of novel therapeutics, particularly in the area of kinase inhibitors. Its strategic importance lies in its ability to participate in robust and high-yielding Suzuki-Miyaura cross-coupling reactions, enabling the efficient construction of complex molecular architectures. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this guide, will empower researchers to effectively utilize this reagent in their drug discovery programs, ultimately contributing to the advancement of new medicines.

References

- 1. [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its chemical properties, provide a detailed synthetic protocol, outline methods for its characterization, and explore its application in the synthesis of pharmacologically active compounds, particularly kinase inhibitors.

Core Molecular Attributes

This compound is a heterocyclic compound that combines the structural features of a pyridine ring, a methylpiperazine moiety, and a boronic acid functional group. This unique combination of functionalities makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [1][2] |

| Molecular Weight | 221.06 g/mol | [1] |

| CAS Number | 936353-84-3 | [3][4] |

| Appearance | Solid | [1][2] |

| Purity (Typical) | 96-98% | [2][4] |

Strategic Synthesis

The synthesis of this compound is most reliably achieved through a halogen-metal exchange followed by borylation. This method is a cornerstone for the preparation of various pyridinylboronic acids and offers a scalable and efficient route.[5] The logical workflow for this synthesis is outlined below.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established methods for the synthesis of pyridylboronic acids.[6]

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-bromopyridine

-

To a solution of 5-bromo-2-chloropyridine (1.0 eq) in dimethylacetamide (DMA), add 1-methylpiperazine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

-

Heat the reaction mixture to 120 °C and stir for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and pour it into water.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-(4-methylpiperazin-1-yl)-5-bromopyridine.

Step 2: Synthesis of this compound

-

Dissolve 2-(4-methylpiperazin-1-yl)-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen).

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium (n-BuLi) (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 1 hour at this temperature.

-

Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for an additional 12 hours.

-

Quench the reaction by the slow addition of 1 M hydrochloric acid (HCl) at 0 °C, and stir for 1 hour.

-

Adjust the pH to approximately 7 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with ethyl acetate. The product may have limited solubility in organic solvents; repeated extractions may be necessary.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or precipitation.

Analytical Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the piperazine methylene protons, and the methyl group protons. The chemical shifts of the pyridine protons will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show distinct resonances for each carbon atom in the molecule, confirming the carbon skeleton.

-

¹¹B NMR: Boron-11 NMR spectroscopy can be used to confirm the presence of the boronic acid moiety, typically showing a broad signal.[7]

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. Predicted collision cross-section data for various adducts are available.[2]

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 222.14084 |

| [M+Na]⁺ | 244.12278 |

| [M-H]⁻ | 220.12628 |

Applications in Medicinal Chemistry: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a versatile building block for the synthesis of complex molecules, primarily through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, a transformation that is fundamental to modern drug discovery.[8][9]

The 6-(4-methylpiperazin-1-yl)pyridine scaffold is a common motif in kinase inhibitors, where the nitrogen atoms of the pyridine and piperazine rings can form key hydrogen bond interactions with the hinge region of the kinase active site.

Caption: Generalized schematic of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol: Suzuki-Miyaura Coupling

The following is a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[5]

-

To a microwave vial or Schlenk flask, add the aryl bromide (1.0 eq), this compound (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq).

-

Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

-

Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

-

Heat the reaction mixture to 90-100 °C with vigorous stirring for 2-16 hours, monitoring for completion by TLC or LC-MS.

-

After cooling to room temperature, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography to obtain the desired biaryl compound.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A comprehensive Safety Data Sheet (SDS) should be consulted before use.[10]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.

-

In case of exposure:

-

Eyes: Rinse immediately with plenty of water for at least 15 minutes.

-

Skin: Wash off immediately with soap and plenty of water.

-

Inhalation: Move to fresh air.

-

Ingestion: Rinse mouth with water.

-

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery professionals. Its utility in constructing complex molecular architectures, particularly through the robust and reliable Suzuki-Miyaura cross-coupling reaction, makes it an important tool in the development of new therapeutic agents. A thorough understanding of its synthesis, characterization, and reactivity is essential for its effective application in the laboratory.

References

- 1. [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid hydro… [cymitquimica.com]

- 2. PubChemLite - this compound (C10H16BN3O2) [pubchemlite.lcsb.uni.lu]

- 3. [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID | 936353-84-3 [amp.chemicalbook.com]

- 4. chemuniverse.com [chemuniverse.com]

- 5. benchchem.com [benchchem.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

- 10. chemicalbook.com [chemicalbook.com]

Synthesis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

An In-Depth Technical Guide to the

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Privileged Scaffold

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a key heterocyclic building block in modern medicinal chemistry. Its structure combines two critical pharmacophores: a pyridine ring, which is a common feature in numerous bioactive molecules, and a 4-methylpiperazine moiety, often introduced to enhance aqueous solubility, modulate basicity, and improve pharmacokinetic profiles.[1][2] The true synthetic power of this molecule, however, lies in its boronic acid functional group. This group makes it an ideal coupling partner in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, one of the most robust and versatile methods for forming carbon-carbon bonds.[1][3][4]

This guide provides a comprehensive overview of the synthesis of this valuable intermediate, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations. As a bifunctional molecule, its synthesis requires careful strategic planning to ensure compatibility between the reactive boronic acid moiety and the nucleophilic piperazine ring.

Physicochemical Properties

A clear understanding of the target compound's properties is fundamental for its synthesis, purification, and handling.

| Property | Value | Source |

| CAS Number | 936353-84-3 | [5][6][7] |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [5][8][9] |

| Molecular Weight | 221.06 g/mol | [5][8] |

| Appearance | Solid | [5][8] |

| InChI Key | YGZOCDXCJWHNQN-UHFFFAOYSA-N | [5][9] |

Synthetic Strategy: A Logic-Driven Approach

The synthesis of substituted pyridinylboronic acids can be approached through several established methodologies. The choice of strategy is dictated by the availability of starting materials, functional group tolerance, and scalability.

Caption: Key synthetic pathways to the target boronic acid.

The most common and reliable method for preparing pyridinylboronic acids is the halogen-metal exchange of a corresponding pyridinyl halide, followed by borylation with a trialkyl borate. This approach offers excellent regioselectivity, as the position of the boron functional group is precisely determined by the starting halide.

Recommended Synthetic Route: A Two-Step Protocol

The most logical and field-proven approach involves a two-step sequence: first, a nucleophilic aromatic substitution (SNAr) to install the methylpiperazine moiety, followed by a low-temperature halogen-metal exchange and borylation.

Step 1: Synthesis of 2-(4-Methylpiperazin-1-yl)-5-bromopyridine

The first step involves the reaction of a di-halogenated pyridine, such as 2-chloro-5-bromopyridine or 2,5-dibromopyridine, with 1-methylpiperazine. The chlorine atom at the 2-position (or bromine, if 2,5-dibromopyridine is used) is significantly more activated towards nucleophilic substitution than the bromine at the 5-position due to the electron-withdrawing effect of the ring nitrogen.

// Reactants reactant1 [label=<

2,5-Dibromopyridine

2,5-Dibromopyridine

];

plus1 [label="+"];

reactant2 [label=<

1-Methylpiperazine

1-Methylpiperazine

];

// Reaction Arrow arrow [label=<

Base (e.g., K₂CO₃) Solvent (e.g., Dioxane) Heat (e.g., 100 °C)

];

// Product product [label=<

2-(4-Methylpiperazin-1-yl)-5-bromopyridine

2-(4-Methylpiperazin-1-yl)-5-bromopyridine

];

// Layout {rank=same; reactant1; plus1; reactant2} reactant2 -> arrow [style=invis]; arrow -> product; }

Caption: Step 1: Nucleophilic Aromatic Substitution (SNAr).

Rationale:

-

Regioselectivity: The halide at the C2 position is preferentially substituted.

-

Base: A mild inorganic base like potassium carbonate is sufficient to act as a scavenger for the HBr generated during the reaction.

-

Solvent: A high-boiling polar aprotic solvent like dioxane, DMF, or NMP is ideal for this transformation, allowing the reaction to proceed at an elevated temperature to ensure a reasonable rate.

Step 2: Borylation via Halogen-Metal Exchange

This critical step converts the aryl bromide into the target boronic acid. It requires anhydrous conditions and low temperatures to manage the highly reactive organolithium intermediate. This method is a well-established procedure for creating aryl and heteroaryl boronic acids.[10][11]

// Reactant reactant [label=<

2-(4-Methylpiperazin-1-yl)-5-bromopyridine

2-(4-Methylpiperazin-1-yl)-5-bromopyridine

];

// Reaction Arrow arrow [label=<

- n-BuLi, THF, -78 °C

- B(O-iPr)₃

- Aqueous Workup (HCl)

];

// Product product [label=<

this compound

this compound

];

// Layout reactant -> arrow -> product; }

Caption: Step 2: Low-Temperature Borylation.

Rationale:

-

Organolithium Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base that efficiently performs the bromine-lithium exchange at the C5 position.

-

Low Temperature (-78 °C): Conducting the reaction at dry ice/acetone temperatures is crucial. It prevents side reactions, such as the decomposition of the organolithium intermediate or attack at other sites on the pyridine ring.[10]

-

Boron Source: Triisopropyl borate (B(O-iPr)₃) is an excellent electrophile that is readily attacked by the pyridinyl anion. It is preferred over trimethyl borate due to its lower reactivity, which can lead to fewer side products.

-

Aqueous Workup: Acidic aqueous workup is required to hydrolyze the initially formed borate ester to the final boronic acid. The pH must be carefully adjusted during isolation, as pyridinylboronic acids can have limited stability at very high or low pH.[10]

Detailed Experimental Protocol

The following protocol is a representative procedure synthesized from established methods for similar substrates. All operations should be carried out by trained personnel in a fume hood with appropriate personal protective equipment.

Part A: 2-(4-Methylpiperazin-1-yl)-5-bromopyridine

-

To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2,5-dibromopyridine (1.0 eq), 1-methylpiperazine (1.1 eq), and potassium carbonate (2.0 eq).

-

Add anhydrous 1,4-dioxane to form a slurry (approx. 0.5 M concentration relative to the limiting reagent).

-

Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

-

After completion, cool the mixture to room temperature and filter to remove inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the product as a solid.

Part B: this compound

-

Set up an oven-dried, three-neck flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, a thermometer, and a dropping funnel.

-

Dissolve 2-(4-Methylpiperazin-1-yl)-5-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) (approx. 0.2 M).

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.05 eq, typically 1.6 M or 2.5 M in hexanes) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir for 1 hour at -78 °C.

-

In a separate dry flask, dissolve triisopropyl borate (1.2 eq) in anhydrous THF.

-

Add the triisopropyl borate solution to the reaction mixture dropwise, again keeping the temperature below -70 °C.

-

After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.

-

Cool the mixture to 0 °C in an ice bath and cautiously quench by the slow addition of 1 M hydrochloric acid (HCl) until the pH is approximately 2-3. Stir vigorously for 1 hour to ensure complete hydrolysis of the borate ester.

-

Adjust the pH of the aqueous layer to approximately 7.5 with a saturated sodium bicarbonate solution or NaOH. A precipitate of the product may form.[10]

-

Extract the aqueous mixture several times with a suitable organic solvent (e.g., THF or a mixture of THF/dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude boronic acid, which can be further purified by crystallization or precipitation from a suitable solvent system (e.g., acetonitrile/water).

Purification, Stability, and Handling

Heteroaryl boronic acids can be challenging to handle due to their propensity for dehydration to form cyclic boroxine anhydrides.[10] While this equilibrium is often reversible, it can complicate characterization.

-

Purification: The isoelectric point of the molecule is critical for purification. Adjusting the pH to where the molecule has minimum solubility can facilitate precipitation, providing a simple and effective purification method.[10]

-

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

-

Stability: The compound should be stored in a cool, dry place under an inert atmosphere. Protodeboronation (cleavage of the C-B bond) can occur, especially under strongly acidic or basic conditions or in the presence of certain transition metals.[12]

Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This reaction enables the formation of a C-C bond between the pyridine C3 position and an sp²-hybridized carbon of an aryl, heteroaryl, or vinyl halide/triflate.

// Nodes for the catalytic cycle A [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#FBBC05", fontcolor="#202124"]; B [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Ar-Pd(II)-X(L₂)\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; D [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Ar-Pd(II)-Het(L₂)\n(Intermediate)", fillcolor="#FFFFFF", fontcolor="#202124"]; F [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"];

// Input and Output Nodes ArX [label="Ar-X\n(Electrophile)", shape=invhouse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; HetBOH [label="Het-B(OH)₂\n(Our Compound)", shape=invhouse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Base [label="Base\n(e.g., K₂CO₃)", shape=invhouse, style=filled, fillcolor="#5F6368", fontcolor="#FFFFFF"]; ArHet [label="Ar-Het\n(Coupled Product)", shape=house, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges A -> B [dir=none]; ArX -> B; B -> C; C -> D; HetBOH -> D; Base -> D; D -> E; E -> F; F -> ArHet; F -> A [label=" Catalyst\n Regeneration"]; }

Caption: The Suzuki-Miyaura catalytic cycle.

This reaction is a cornerstone of modern drug discovery, allowing for the rapid assembly of complex molecular architectures from readily available building blocks.[13][14] The title compound is particularly valuable for synthesizing libraries of compounds for screening, such as kinase inhibitors, where a substituted pyridine core is often desired.

References

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]

- 4. researchgate.net [researchgate.net]

- 5. [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID [cymitquimica.com]

- 6. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 7. watson-int.com [watson-int.com]

- 8. [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid hydro… [cymitquimica.com]

- 9. PubChemLite - this compound (C10H16BN3O2) [pubchemlite.lcsb.uni.lu]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structural Analysis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid

Abstract

(6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid is a heterocyclic boronic acid derivative of significant interest in medicinal chemistry and drug development, serving as a key building block in the synthesis of complex molecules. Its unique structure, combining a pyridine ring, a piperazine moiety, and a reactive boronic acid group, necessitates a multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the structural analysis of this compound. We delve into the core principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and X-ray Crystallography. Furthermore, this paper addresses the inherent instability of boronic acids, particularly their propensity to form cyclic boroxine anhydrides, and outlines an integrated analytical strategy to ensure data integrity and accurate structural elucidation.

Introduction: The Significance and Challenges of a Versatile Building Block

Heterocyclic boronic acids are indispensable tools in modern organic synthesis, most notably for their role in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[1] this compound, with its distinct arrangement of nitrogen-containing heterocycles, is a valuable precursor for synthesizing compounds targeting a range of therapeutic areas. The piperazine group can enhance solubility and offers a site for further functionalization, while the pyridine ring acts as a bioisostere for phenyl groups, often improving metabolic stability and pharmacokinetic profiles.

However, the structural verification of this molecule is not trivial. The primary analytical challenge stems from the boronic acid functional group itself. Boronic acids can exist in equilibrium with their cyclotrimeric anhydrides, known as boroxines, through the loss of water.[2][3] This dehydration process can occur upon heating or in non-aqueous solvents, complicating analysis and potentially leading to misinterpretation of spectral data.[2][4][5] A robust analytical workflow must therefore be capable of identifying and distinguishing between the monomeric acid and the boroxine trimer.

Physicochemical Properties

A foundational step in any analysis is understanding the basic properties of the compound.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₆BN₃O₂ | [6][7] |

| Molecular Weight | 221.06 g/mol | [6][7] |

| CAS Number | 936353-84-3 | [6][8] |

| Appearance | Solid | [6][7] |

| Common Synonyms | 6-(4-Methylpiperazin-1-yl)pyridine-3-boronic acid | [6] |

Core Analytical Techniques for Structural Elucidation

An integrated approach utilizing multiple spectroscopic and analytical techniques is essential for the comprehensive characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, a combination of ¹H, ¹³C, and ¹¹B NMR experiments is required.

Expert Insight: The choice of solvent is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are common choices. DMSO-d₆ is often preferred as it can help resolve the exchangeable protons of the B(OH)₂ group, which may appear as a broad singlet.

3.1.1. ¹H and ¹³C NMR Spectroscopy

-

¹H NMR: The proton spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include those from the pyridine ring (aromatic region, ~7.0-8.5 ppm), the piperazine ring protons (aliphatic region, typically two distinct signals around ~2.5-3.8 ppm), the N-methyl group (singlet, ~2.2-2.5 ppm), and the hydroxyl protons of the boronic acid group (broad, variable chemical shift).

-

¹³C NMR: The carbon spectrum will show distinct signals for each unique carbon atom. The carbon atom attached to the boron (C-B bond) will have a characteristic chemical shift, often appearing as a broad signal due to quadrupolar relaxation of the attached boron nucleus.

3.1.2. ¹¹B NMR Spectroscopy: The Definitive Probe for Boron

¹¹B NMR is indispensable for characterizing boronic acids as it directly probes the chemical environment of the boron atom.[9] The hybridization state of the boron atom significantly influences its chemical shift (δ).[10]

-

sp²-hybridized Boron (Trigonal Planar): In the monomeric boronic acid, the boron is sp²-hybridized and will exhibit a relatively broad signal in the range of δ = 28-33 ppm.[5][11]

-

sp³-hybridized Boron (Tetrahedral): If the boronic acid forms a complex, for example with a Lewis base or a diol, the boron becomes sp³-hybridized, resulting in a sharp, upfield-shifted signal, typically between δ = 1-10 ppm.[10][12][13]

This technique is particularly powerful for identifying boroxine formation. The boron atoms in a boroxine ring are also sp²-hybridized but exist in a different electronic environment than the monomeric acid, often resulting in a distinct, albeit sometimes overlapping, signal in the ¹¹B NMR spectrum.[5]

Protocol: ¹¹B NMR Analysis

-

Sample Preparation: Dissolve ~10-20 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a quartz NMR tube.

-

Causality: Quartz tubes are used to avoid the broad background signal from borosilicate glass that can obscure the analyte signal.[12]

-

-

Instrument Setup: Use a high-field NMR spectrometer equipped with a broadband probe tuned to the ¹¹B frequency.

-

Acquisition: Acquire a one-dimensional ¹¹B spectrum. A reference standard, such as BF₃·OEt₂, is typically used (δ = 0.0 ppm).

-

Data Analysis: Integrate the signals and record their chemical shifts and line widths. A signal around 30 ppm suggests the presence of the sp² boronic acid/boroxine, while signals at higher field (<10 ppm) would indicate tetrahedral boronate species.[5][14]

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition of the target compound.

Expert Insight: Electrospray Ionization (ESI) is the preferred method for this molecule due to its polar and ionizable nature.[15][16] High-Resolution Mass Spectrometry (HRMS) is essential for providing an exact mass, which can be used to confirm the elemental formula with high confidence.

A key diagnostic feature in the mass spectrum of boron-containing compounds is the characteristic isotopic pattern of boron. Boron has two stable isotopes: ¹¹B (80.1% abundance) and ¹⁰B (19.9% abundance).[17] This results in a distinctive M+1 peak that is approximately 25% of the intensity of the molecular ion peak (M+), providing a clear signature for the presence of a single boron atom.[1][18]

Protocol: LC-HRMS Analysis

-

Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the compound in a suitable solvent like methanol or acetonitrile with 0.1% formic acid.

-

Causality: Formic acid aids in the ionization process (protonation) for ESI in positive ion mode.

-

-

Chromatography (Optional but Recommended): Use a reversed-phase HPLC column (e.g., C18) to purify the sample before it enters the mass spectrometer. This helps in separating the boronic acid from any potential boroxine or other impurities.[19]

-

Mass Spectrometry:

-

Ionization Mode: ESI, Positive Ion Mode.

-

Analysis: Perform a full scan to identify the protonated molecular ion [M+H]⁺.

-

Validation: Observe the isotopic pattern. For C₁₀H₁₆BN₃O₂, the expected [M+H]⁺ is at m/z 222.14. Look for the corresponding ¹⁰B isotopologue at m/z 221.14.

-

Confirmation: Use the HRMS data to calculate the elemental formula and compare it to the theoretical value.

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy provides valuable information about the functional groups present in the molecule.

Key Vibrational Bands:

-

O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹ is characteristic of the hydroxyl groups of the boronic acid.[20]

-

B-O Stretch: A strong, characteristic stretching vibration for the B-O bond is typically observed in the 1300-1450 cm⁻¹ region.[21][22]

-

Aromatic C=C and C=N Stretches: Bands in the 1500-1600 cm⁻¹ region correspond to the pyridine ring.

-

C-N Stretch: Vibrations associated with the piperazine C-N bonds will appear in the 1000-1250 cm⁻¹ range.[23]

-

C-H Stretches: Aromatic C-H stretches appear above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹.

The formation of a boroxine from the boronic acid leads to the disappearance of the O-H stretching band and changes in the B-O stretching region, making FT-IR a useful tool for monitoring this transformation.[24][25]

X-ray Crystallography

For definitive, unambiguous structural proof in the solid state, single-crystal X-ray crystallography is the gold standard.[26] This technique provides the precise three-dimensional arrangement of atoms, bond lengths, and bond angles.[27] Obtaining a high-quality single crystal is the primary challenge, often requiring extensive screening of crystallization conditions (e.g., slow evaporation, vapor diffusion).[26] X-ray analysis can unequivocally distinguish between the boronic acid monomer and the boroxine trimer in the solid state.[28][29]

The Boronic Acid-Boroxine Equilibrium: A Critical Consideration

The reversible dehydration of three boronic acid molecules to form one boroxine molecule is a critical aspect of their chemistry.[2][30]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium can be influenced by temperature, solvent, and the presence of water.[3][4] Anhydrous conditions favor the boroxine, while aqueous conditions favor the boronic acid.[3] This is why a sample might appear as the boroxine by one analytical method (e.g., in an anhydrous NMR solvent) but as the acid in another (e.g., reversed-phase LC-MS with an aqueous mobile phase). Awareness of this equilibrium is crucial for consistent and accurate analysis.

// Nodes for the equilibrium BoronicAcid [label="3 x this compound\n(Monomer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Boroxine [label="(Tris(6-(4-methylpiperazin-1-yl)pyridin-3-yl)boroxine)\n(Trimer)", fillcolor="#F1F3F4", fontcolor="#202124"]; Water [label="3 x H₂O", shape=plaintext, fontcolor="#5F6368"];

// Edges representing the equilibrium BoronicAcid -> Boroxine [label=" Dehydration (-H₂O)\n (Anhydrous Conditions)", color="#EA4335"]; Boroxine -> BoronicAcid [label=" Hydrolysis (+H₂O)\n (Aqueous Conditions)", color="#4285F4"];

// Invisible nodes for layout subgraph { rank=same; BoronicAcid; Boroxine; } } } Caption: Reversible equilibrium between the boronic acid monomer and its boroxine trimer.

Integrated Strategy for Structural Verification

No single technique is sufficient. A logical, self-validating workflow ensures the highest confidence in the final structural assignment.

// Define nodes start [label="Sample Received", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; lcms [label="LC-HRMS Analysis\n(Confirm MW & Formula)", fillcolor="#F1F3F4", fontcolor="#202124"]; nmr [label="NMR Spectroscopy\n(¹H, ¹³C, ¹¹B)", fillcolor="#F1F3F4", fontcolor="#202124"]; ftir [label="FT-IR Spectroscopy\n(Functional Groups)", fillcolor="#F1F3F4", fontcolor="#202124"]; integrate [label="Data Integration & Review\n(Check for Consistency)", fillcolor="#34A853", fontcolor="#FFFFFF"]; decision [label="Data Consistent?", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; confirm [label="Structure Confirmed", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; reanalyze [label="Re-analyze or Purify\n(Investigate Discrepancy)", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Define edges start -> lcms [label="Initial Check"]; lcms -> nmr; nmr -> ftir; ftir -> integrate; integrate -> decision; decision -> confirm [label="Yes"]; decision -> reanalyze [label="No"]; reanalyze -> start; } } Caption: Integrated workflow for the structural verification of the target compound.

Conclusion

The structural analysis of this compound is a comprehensive process that relies on the synergistic application of modern analytical techniques. While ¹H and ¹³C NMR establish the carbon-proton framework, ¹¹B NMR and high-resolution mass spectrometry are indispensable for probing and confirming the boronic acid moiety and overall elemental composition, respectively. FT-IR serves as a rapid check for key functional groups and can provide evidence of boroxine formation. For absolute structural proof, X-ray crystallography remains the ultimate authority. A thorough understanding of the inherent chemical properties of boronic acids, especially the acid-boroxine equilibrium, is paramount for any scientist working with this versatile and important class of molecules, ensuring data is interpreted correctly and the material's quality is rigorously controlled.

References

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Boroxine - Wikipedia [en.wikipedia.org]

- 5. jstage.jst.go.jp [jstage.jst.go.jp]

- 6. [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID [cymitquimica.com]

- 7. [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid hydro… [cymitquimica.com]

- 8. [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID | 936353-84-3 [amp.chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. par.nsf.gov [par.nsf.gov]

- 13. researchgate.net [researchgate.net]

- 14. 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. On the Mechanism of Random Handedness Generation in the Reactions of Heterocyclic Aldehydes with Diallylboronates | MDPI [mdpi.com]

- 17. The Boron Mass Spectrum: Isotopes, Peaks, and Real-World Applications | Borates Today [borates.today]

- 18. pubs.acs.org [pubs.acs.org]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. cdnsciencepub.com [cdnsciencepub.com]

- 21. researchgate.net [researchgate.net]

- 22. tsapps.nist.gov [tsapps.nist.gov]

- 23. researchgate.net [researchgate.net]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. benchchem.com [benchchem.com]

- 27. application.wiley-vch.de [application.wiley-vch.de]

- 28. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 29. pubs.acs.org [pubs.acs.org]

- 30. Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F): a computational investigation. | Semantic Scholar [semanticscholar.org]

Spectroscopic and Structural Elucidation of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid: A Technical Guide

This technical guide provides a detailed analysis of the spectroscopic properties of the synthetically significant compound, (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive overview of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. In the absence of publicly available experimental spectra for this specific molecule, this guide leverages established principles of spectroscopic interpretation and data from analogous structures to provide a robust predictive framework for its characterization.

Introduction: Significance and Structural Features

This compound is a heterocyclic compound of interest in medicinal chemistry and organic synthesis. Its structure incorporates three key functionalities: a pyridine ring, a boronic acid group, and a 4-methylpiperazine moiety. These features make it a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions, for the synthesis of more complex molecules with potential therapeutic applications. The boronic acid group serves as a versatile handle for carbon-carbon bond formation, while the substituted pyridine and piperazine motifs are common pharmacophores found in a wide range of biologically active compounds.

A thorough understanding of its spectroscopic signature is paramount for confirming its identity and purity after synthesis. This guide provides the expected spectroscopic data to aid researchers in this characterization.

Predicted Spectroscopic Data

Due to the lack of available experimental spectra for this compound, the following sections detail the predicted spectroscopic data based on the analysis of its chemical structure and comparison with related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

2.1.1. ¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the piperazine ring, and the methyl group. The chemical shifts are influenced by the electronic environment of each proton.

| Predicted ¹H NMR Data | |

| Chemical Shift (δ, ppm) | Multiplicity |

| ~8.5 | s |

| ~7.8 | d |

| ~6.8 | d |

| ~3.6 | t |

| ~2.5 | t |

| ~2.3 | s |

| ~4.5-5.5 | br s |

2.1.2. ¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule.

| Predicted ¹³C NMR Data | |

| Chemical Shift (δ, ppm) | Assignment |

| ~160 | C6 of pyridine |

| ~150 | C2 of pyridine |

| ~140 | C4 of pyridine |

| ~130 (broad) | C3 of pyridine (attached to Boron) |

| ~108 | C5 of pyridine |

| ~55 | CH₂ adjacent to N-CH₃ |

| ~46 | CH₂ adjacent to N on pyridine |

| ~45 | N-CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

| Predicted IR Absorption Bands | |

| Wavenumber (cm⁻¹) | Functional Group |

| 3200-3600 (broad) | O-H |

| 2950-2800 | C-H |

| ~1600 | C=N, C=C |

| 1350-1310 | B-O |

| 1150-1000 | C-N |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For this compound (Molecular Formula: C₁₀H₁₆BN₃O₂), the predicted monoisotopic mass is approximately 221.133 g/mol .[1][2][3]

Predicted Mass Spectrometry Data:

-

Electrospray Ionization (ESI+): Expected to show a prominent ion at m/z 222.141 [M+H]⁺.

-

Key Fragmentation Patterns: Fragmentation may occur through the loss of water from the boronic acid group, cleavage of the piperazine ring, or loss of the entire methylpiperazine side chain.

Methodologies for Spectroscopic Analysis

To obtain high-quality spectroscopic data for this compound, the following experimental protocols are recommended.

NMR Data Acquisition

A high-field NMR spectrometer (400 MHz or higher) is recommended for optimal signal dispersion.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or MeOD). The choice of solvent is critical as the acidic protons of the boronic acid group may exchange with residual water.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer acquisition time will be necessary.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak.

Caption: Workflow for NMR data acquisition and processing.

IR Data Acquisition

Fourier-Transform Infrared (FT-IR) spectroscopy is the standard method for obtaining an infrared spectrum.

Step-by-Step Protocol:

-

Sample Preparation:

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is the simplest and most common method.

-

KBr Pellet: Alternatively, grind 1-2 mg of the sample with ~100 mg of dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

-

Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

-

Sample Spectrum: Acquire the spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum.

References

A Technical Guide to (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic Acid: Commercial Availability, Synthesis, and Application in Cross-Coupling Reactions

Introduction: The Strategic Value of a Versatile Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic incorporation of nitrogen-containing heterocycles is a cornerstone of molecular design. Among these, the pyridine scaffold, functionalized with a piperazine moiety, offers a unique combination of physicochemical properties that can enhance aqueous solubility, modulate basicity, and provide a vector for interacting with biological targets. When this versatile fragment is further equipped with a boronic acid functional group, it transforms into a powerful building block for carbon-carbon bond formation, most notably through the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.

This technical guide provides an in-depth analysis of (6-(4-Methylpiperazin-1-yl)pyridin-3-yl)boronic acid, a reagent of increasing importance for researchers, scientists, and drug development professionals. We will delve into its commercial availability, providing a comparative landscape of suppliers. Furthermore, this guide will present field-proven, step-by-step protocols for both its synthesis and its application in a representative Suzuki-Miyaura coupling, explaining the causality behind the experimental choices. Finally, we will address critical aspects of handling, safety, and the chemical intricacies of this valuable synthetic intermediate.

Part 1: Commercial Availability and Supplier Selection

This compound is readily available from a variety of chemical suppliers, typically for research and development purposes. It is most commonly offered as the free boronic acid (CAS No. 936353-84-3) or as its hydrochloride salt, which can exhibit enhanced stability.

Key Physicochemical Properties:

-

Molecular Formula: C₁₀H₁₆BN₃O₂

-

Molecular Weight: 221.07 g/mol

-

Appearance: Typically a white to off-white solid (powder or crystalline).

The choice of supplier should be guided by several factors beyond price, including stated purity, availability of analytical data (e.g., Certificate of Analysis with NMR or HPLC data), lead times, and available pack sizes. Below is a comparative table of representative commercial sources.

| Supplier | Product Name | CAS No. | Purity | Available Forms |

| ChemUniverse | This compound | 936353-84-3 | 98% | Boronic Acid |

| CymitQuimica | [6-(4-METHYLPIPERAZIN-1-YL)PYRIDIN-3-YL]BORONIC ACID | 936353-84-3 | 96% | Boronic Acid |

| BLDpharm | This compound | 936353-84-3 | Not specified | Boronic Acid |

| Antimex Chemical Ltd. | This compound | 936353-84-3 | 99% | Boronic Acid |

| Arctom | This compound | 936353-84-3 | Not specified | Boronic Acid |

| CymitQuimica | [6-(4-Methylpiperazin-1-yl)pyridin-3-yl]boronic acid hydrochloride salt | Not specified | Not specified | Hydrochloride Salt |

Expert Insight: For applications in late-stage drug development or for sensitive catalytic reactions, sourcing material with the highest possible purity (≥98%) and requesting a detailed Certificate of Analysis is paramount. The presence of residual inorganic boron species or organic impurities from the synthesis can significantly impact the efficiency and reproducibility of subsequent coupling reactions. The hydrochloride salt is often preferred for long-term storage due to the reduced potential for dehydration to form boroxines.

Part 2: Synthesis of this compound

While commercially available, an in-house synthesis of the title compound may be desirable for large-scale campaigns or for the preparation of analogues. A common and effective strategy involves a halogen-metal exchange of a suitable bromopyridine precursor followed by borylation.

Synthetic Workflow Diagram

Caption: Synthetic route to the target boronic acid.

Detailed Synthesis Protocol

This protocol is adapted from established procedures for the synthesis of pyridinylboronic acids.

Materials:

-

5-Bromo-2-(4-methylpiperazin-1-yl)pyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) solution in hexanes (e.g., 2.5 M)

-

Triisopropyl borate

-

Hydrochloric acid (HCl), aqueous solution (e.g., 2 M)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 5-bromo-2-(4-methylpiperazin-1-yl)pyridine (1.0 eq).

-

Dissolution and Cooling: Dissolve the starting material in anhydrous THF (approx. 0.2 M solution). Cool the resulting solution to -78 °C using a dry ice/acetone bath.

-

Halogen-Metal Exchange: Slowly add n-butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -70 °C. Stir the mixture at -78 °C for 1 hour. The formation of the lithiated intermediate is often indicated by a color change.

-

Borylation: To the cold solution of the lithiated pyridine, add triisopropyl borate (1.5 eq) dropwise, again maintaining the temperature below -70 °C.

-

Warming and Quenching: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours.

-

Hydrolysis: Cool the reaction mixture to 0 °C in an ice bath and quench by the slow addition of 2 M aqueous HCl until the pH is approximately 2. Stir vigorously for 30 minutes to hydrolyze the borate ester.

-

Workup: Transfer the mixture to a separatory funnel. Wash the aqueous layer with diethyl ether (2 x volume of THF) to remove non-polar impurities.

-

pH Adjustment and Extraction: Adjust the pH of the aqueous layer to ~7.5 with saturated aqueous sodium bicarbonate. The product may precipitate at this stage. Extract the aqueous layer with a suitable organic solvent, such as a 9:1 mixture of chloroform and isopropanol (3 x volume of THF).

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or trituration from a suitable solvent system (e.g., ethanol/ether) to afford the final product as a solid.

Causality of Experimental Choices:

-

Anhydrous Conditions and Low Temperature (-78 °C): The lithiated intermediate is highly reactive and unstable. Anhydrous conditions prevent quenching by water, and the low temperature minimizes side reactions and decomposition.

-

Triisopropyl Borate: This is a common and effective electrophile for trapping organolithium reagents to form boronate esters. Its bulky isopropyl groups can help to prevent the formation of over-borylated species.

-

Acidic Quench and Hydrolysis: The initial product is a boronate ester. Acidic workup is necessary to hydrolyze it to the desired boronic acid.

-

pH Adjustment for Extraction: The product is amphoteric. Adjusting the pH to slightly basic ensures the boronic acid is in a neutral form that can be efficiently extracted into an organic solvent.

Part 3: Application in Suzuki-Miyaura Cross-Coupling

The primary utility of this compound is as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the efficient formation of biaryl or heteroaryl-aryl bonds, which are prevalent motifs in many pharmaceutical agents.

General Suzuki-Miyaura Catalytic Cycle

Caption: The fundamental steps of the Suzuki-Miyaura reaction.

Exemplary Protocol: Coupling with 2-Chloro-4-methoxypyrimidine

This protocol details a representative coupling reaction to form 4-methoxy-2-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)pyrimidine, a scaffold of interest in kinase inhibitor development.

Materials:

-

This compound (1.2 eq)

-

2-Chloro-4-methoxypyrimidine (1.0 eq)

-

Palladium catalyst: Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.05 eq)

-

Base: Aqueous Sodium Carbonate (Na₂CO₃) solution (2 M, 3.0 eq)

-

Solvent: 1,4-Dioxane

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a microwave vial or Schlenk tube, add 2-chloro-4-methoxypyrimidine, this compound, and the Pd(PPh₃)₄ catalyst.

-

Solvent and Base Addition: Add 1,4-dioxane followed by the 2 M aqueous Na₂CO₃ solution. The solvent ratio of dioxane to water is typically between 2:1 and 4:1.

-

Degassing: Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 10-15 minutes, or by using several freeze-pump-thaw cycles.

-

Heating: Heat the reaction mixture to 100 °C (conventional heating) or irradiate in a microwave reactor at a set temperature (e.g., 120 °C) for 15-30 minutes. Reaction progress can be monitored by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent such as ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Causality of Experimental Choices:

-

Catalyst (Pd(PPh₃)₄): This is a robust, commercially available Pd(0) catalyst that is effective for a wide range of Suzuki couplings. It is often used for its reliability with heteroaryl substrates.

-

Base (Na₂CO₃): The base is crucial for the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species. Aqueous sodium carbonate is a common, effective, and economical choice.

-

Solvent (Dioxane/Water): A mixture of an organic solvent and water is often optimal. Dioxane solubilizes the organic reactants and the catalyst, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate.

-